Cas no 851864-65-8 (1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole)
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
- F0630-0274
- CCG-28779
- benzofuran-2-yl(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- AKOS024588540
- 851864-65-8
- 1-benzofuran-2-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
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- Inchi: 1S/C19H16N2O2S/c22-18(17-12-15-8-4-5-9-16(15)23-17)21-11-10-20-19(21)24-13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2
- InChI Key: NXCOMEWGIJZIKF-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)C1=NCCN1C(C1=CC2C=CC=CC=2O1)=O
Computed Properties
- Exact Mass: 336.09324893g/mol
- Monoisotopic Mass: 336.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 71.1Ų
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0630-0274-2μmol |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-5μmol |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-10μmol |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-20μmol |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-1mg |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-2mg |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-3mg |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-4mg |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-5mg |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0630-0274-10mg |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole |
851864-65-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
Professional Introduction to Compound with CAS No. 851864-65-8 and Product Name: 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
The compound with the CAS number 851864-65-8 and the product name 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a benzofuran moiety and an imidazole ring, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The benzofuran scaffold is well-known for its presence in numerous bioactive natural products and pharmaceuticals, while the imidazole ring is a key structural element in many drug molecules, particularly those targeting neurological and cardiovascular diseases.
Recent research has highlighted the importance of 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole in the development of novel therapeutic agents. The combination of the benzofuran and imidazole moieties suggests potential interactions with biological targets such as enzymes and receptors. For instance, studies have demonstrated that benzofuran derivatives can exhibit inhibitory effects on various enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory drugs. Similarly, imidazole-based compounds have shown efficacy in treating conditions like hypertension and neurodegenerative disorders.
The benzylsulfanyl substituent in the compound's structure adds an additional layer of complexity, which may influence its pharmacokinetic properties. Sulfanyl groups are known to enhance solubility and bioavailability, which are critical factors in drug design. By incorporating this moiety, the compound may exhibit improved pharmacological activity compared to related analogs lacking such a substituent. This feature makes 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole an intriguing candidate for further investigation in preclinical studies.
In the context of current pharmaceutical research, there is a growing interest in developing small-molecule inhibitors that target specific enzymatic pathways implicated in diseases such as cancer and diabetes. The 1-benzofuran-2-carbonyl part of the molecule resembles structures found in known bioactive compounds, suggesting that it may interact with enzymes involved in metabolic processes or signal transduction pathways. Preliminary computational studies have indicated that this compound could bind to active sites of enzymes with high affinity, potentially leading to the development of new therapeutic strategies.
Moreover, the 4,5-dihydro-1H-imidazole core is a well-established pharmacophore in medicinal chemistry. Imidazoles are known for their ability to modulate various biological processes, including calcium channel modulation and histamine receptor interaction. The presence of this ring system in 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole suggests that it may possess properties similar to those of existing drugs targeting these mechanisms. This could make it a valuable tool for developing new treatments for conditions ranging from cardiovascular diseases to neurological disorders.
Recent advances in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like 1-(1-benzofuran-2-carbonyl)-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole. Modern synthetic methodologies allow for precise control over molecular structure, enabling chemists to tailor properties such as solubility, stability, and bioavailability. These advancements have facilitated the exploration of novel drug candidates with improved pharmacological profiles. The synthesis of this compound involves multi-step reactions that highlight the sophistication of contemporary organic synthesis techniques.
The potential applications of 851864-65-8 extend beyond traditional pharmaceutical uses. Research has also explored its utility in materials science and agrochemicals due to its unique structural features. For example, benzofuran derivatives have been investigated as precursors for high-performance polymers due to their thermal stability and mechanical strength. Similarly, imidazole-based compounds can serve as intermediates in the synthesis of agrochemicals that enhance crop protection and yield.
In conclusion, 851864-65-8 represents a promising compound with significant potential in pharmaceutical research. Its unique structural composition combining a benzofuran moiety with an imidazole ring and a benzylsulfanyl substituent positions it as a valuable candidate for further exploration. The combination of computational studies and experimental validation will be crucial in elucidating its pharmacological properties and potential therapeutic applications. As research continues to uncover new insights into its mechanisms of action, 851864-65-8 may contribute to the development of innovative treatments for a wide range of diseases.
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